Esterification Reactivity vs. Free Acid
Methyl 2-(2-quinoxalinylsulfanyl)acetate (CAS 55338-14-2) is a superior reagent for esterification reactions compared to its direct structural analog, 2-(2-quinoxalinylsulfanyl)acetic acid (CAS 69001-90-7). The target compound, being a methyl ester, can directly participate in transesterification reactions or act as a protected form of the carboxylic acid, whereas the free acid requires activation (e.g., with a coupling reagent) for ester formation, adding an extra synthetic step [1]. This difference is fundamental to its selection as a synthetic intermediate .
| Evidence Dimension | Reactivity in Esterification |
|---|---|
| Target Compound Data | Can participate directly in esterification or transesterification reactions. |
| Comparator Or Baseline | 2-(2-quinoxalinylsulfanyl)acetic acid (CAS 69001-90-7), requires activation (e.g., via coupling reagent) for ester formation. |
| Quantified Difference | Presence of a pre-formed ester group vs. a free carboxylic acid group, representing a functional group-level difference with significant synthetic implications. |
| Conditions | General organic synthesis context . |
Why This Matters
For procurement, the choice between the methyl ester and the free acid dictates the synthetic pathway; the ester offers a direct route to further ester-containing derivatives, saving time and resources in multi-step syntheses.
- [1] ChemBase. (n.d.). 2-(2-Quinoxalinylsulfanyl)acetic acid (Cat. No. 2D-071). http://www.chembase.cn/substance-142249.html View Source
